Cathasterone

描述

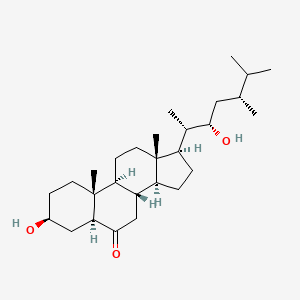

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPGVHCEQDJCZ-VGEHDTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041168 | |

| Record name | Cathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

The chemical synthesis of this compound begins with the ergostane derivative (22E,24S)-6β-methoxy-3α,5-cyclo-5α-ergost-22-ene (compound 5 ), a structurally complex sterol. This compound serves as the foundational precursor due to its stereochemical alignment with this compound’s natural configuration. The synthesis involves sequential modifications to introduce hydroxyl groups at C-22 and C-6 positions, critical for biological activity.

Hydroxylation at C-22

The first step involves regioselective hydroxylation at C-22α using a boron trifluoride-mediated epoxide ring-opening reaction. This generates 22α-hydroxycampesterol (compound 1 ), a direct precursor to 6-deoxothis compound. The reaction proceeds with 72% yield under anhydrous conditions at −20°C, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Introduction of the C-6 Hydroxyl Group

6-Deoxothis compound (compound 2 ) is synthesized via oxidation of the C-6 position using Jones reagent (CrO₃ in H₂SO₄), followed by selective reduction with sodium borohydride. Subsequent 6α-hydroxylation is achieved through stereospecific epoxidation using m-chloroperbenzoic acid (mCPBA), yielding this compound (compound 4 ) with an overall efficiency of 58%.

Table 1: Key Steps in Chemical Synthesis of this compound

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | C-22α hydroxylation | BF₃·Et₂O, CH₂Cl₂, −20°C | 72 |

| 2 | C-6 oxidation | Jones reagent, acetone, 0°C | 85 |

| 3 | 6α-Hydroxylation | mCPBA, CHCl₃, rt | 58 |

Biosynthetic Pathways of this compound

Early C-6 Oxidation Pathway in Arabidopsis

In Arabidopsis thaliana, this compound is synthesized via the early C-6 oxidation pathway , which begins with campesterol (CR). CR is hydrogenated to campestanol (CN) by the 5α-reductase DET2. CN undergoes oxidation at C-6 to form 6-oxocampestanol, catalyzed by the cytochrome P450 enzyme CYP85A2. Subsequent C-22α hydroxylation by DWF4 yields this compound.

Key Enzymatic Conversions:

Late C-6 Oxidation Pathway

The late C-6 oxidation pathway bypasses 6-oxocampestanol, instead hydroxylating CN at C-22α to form 6-deoxothis compound. This intermediate is then oxidized at C-6 by CYP85A1/2 to yield this compound. Heterologous expression of CYP85A2 in yeast demonstrated 6-deoxothis compound conversion rates of 89%, compared to 43% for CYP85A1.

Table 2: Enzymatic Efficiency in this compound Biosynthesis

| Enzyme | Substrate | Product | Conversion Rate (%) |

|---|---|---|---|

| CYP85A2 | Campestanol | 6-Oxocampestanol | 92 |

| DWF4 | 6-Oxocampestanol | This compound | 70 |

| CYP85A2 | 6-Deoxothis compound | This compound | 89 |

Comparative Analysis of Synthesis Methods

Yield and Scalability

Chemical synthesis offers higher purity (≥98% by HPLC) but suffers from low overall yields (58%) due to multi-step reactions. In contrast, biosynthetic methods achieve ~70% conversion rates but require optimized enzymatic conditions and genetic engineering.

Stereochemical Control

The chemical route ensures precise stereochemical outcomes via chiral auxiliaries, whereas biosynthesis relies on enzyme specificity, occasionally leading to epimeric byproducts.

Advanced Techniques and Recent Innovations

化学反应分析

Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .

科学研究应用

Biosynthesis of Cathasterone

This compound is synthesized through a series of enzymatic reactions involving cholesterol as a precursor. The biosynthetic pathway includes the conversion of campestanol to 6-oxocampestanol, which subsequently leads to this compound through a series of oxidation steps. This pathway has been extensively studied in plants such as Catharanthus roseus and tomato seedlings, revealing the complexity and significance of brassinosteroid biosynthesis in plant development .

Biological Activities

This compound exhibits several biological activities that are crucial for plant growth and development:

- Growth Promotion : this compound has been shown to promote cell elongation and division, contributing to overall plant growth. It enhances hypocotyl elongation in various plant species, particularly under stress conditions .

- Stress Response : Research indicates that this compound plays a role in mediating plant responses to abiotic stresses such as drought and salinity. Its application can improve stress tolerance in crops .

- Developmental Regulation : this compound is involved in regulating developmental processes such as flowering, fruiting, and senescence. Its presence has been linked to the modulation of gene expression related to these processes .

Agricultural Biotechnology

This compound is being investigated for its potential use in enhancing crop yields and stress resilience. By applying brassinosteroids like this compound, researchers aim to develop genetically modified plants that exhibit improved growth rates and resistance to environmental stresses.

Plant Hormone Studies

As a brassinosteroid, this compound serves as an important model compound for studying plant hormones. Its effects on various physiological processes provide insights into the mechanisms by which brassinosteroids regulate plant growth and development .

Medicinal Plant Research

In addition to its agricultural applications, this compound is being explored for its medicinal properties. Studies suggest that it may possess anti-cancer properties, making it a candidate for further pharmacological investigation .

Case Study 1: Impact on Tomato Seedlings

A study examined the effects of this compound on tomato seedlings under drought conditions. Results indicated that seedlings treated with this compound showed enhanced growth and improved water retention compared to untreated controls. This underscores its potential as a natural growth regulator in water-limited environments .

Case Study 2: this compound in Catharanthus roseus

Research involving cultured cells of Catharanthus roseus demonstrated that this compound is a key intermediate in the biosynthesis of other important brassinosteroids. The study utilized deuterium-labeled compounds to trace the metabolic pathways leading to this compound production, providing valuable insights into its role in plant metabolism .

Data Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Biotechnology | Enhancing crop yields and stress resilience | Improved growth under drought conditions |

| Plant Hormone Studies | Investigating regulatory mechanisms of brassinosteroids | Insights into gene expression modulation |

| Medicinal Plant Research | Potential anti-cancer properties | Further pharmacological studies recommended |

作用机制

Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .

相似化合物的比较

Brassinolide: The most active brassinosteroid, known for its strong growth-promoting effects.

Castasterone: Another potent brassinosteroid, closely related to brassinolide.

Teasterone: A less active brassinosteroid, serving as an intermediate in the biosynthesis of more active compounds.

Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .

生物活性

Cathasterone, a significant brassinosteroid (BR), plays a crucial role in plant growth and development. This article provides an in-depth analysis of its biological activity, including its biosynthetic pathways, physiological effects, and research findings from various studies.

1. Overview of this compound

This compound (CT) is a C28 brassinosteroid derived from cholesterol through a series of enzymatic transformations. It is recognized for its potent biological activities, influencing various physiological processes in plants such as cell elongation, division, and stress responses.

2. Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key steps:

- Starting Material : Cholesterol

- Intermediate Compounds :

- Cholesterol → Campesterol → Campestanol

- Campestanol → 6-deoxothis compound → this compound

This pathway is characterized by multiple enzymatic reactions mediated by cytochrome P450 enzymes and other proteins that facilitate the conversion of sterols into biologically active brassinosteroids .

3. Biological Activities

This compound exhibits numerous biological activities, including:

- Promoting Cell Elongation : CT enhances cell elongation in various plant species, contributing to overall plant height and biomass .

- Stress Resistance : It plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity .

- Regulation of Gene Expression : CT influences the expression of genes involved in growth regulation and stress responses, often through complex signaling pathways involving other phytohormones .

4.1 Physiological Effects on Plants

A study conducted on Lactuca sativa (lettuce) demonstrated that exogenous application of this compound significantly improved growth parameters under salt stress conditions. The treated plants exhibited enhanced biomass accumulation and improved chlorophyll content compared to untreated controls .

4.2 Mechanistic Insights

Research has identified that this compound interacts with specific receptors in plants, leading to the activation of downstream signaling pathways that regulate growth and development. For instance, the interaction with BRI1 (Brassinosteroid Insensitive 1) has been shown to be crucial for mediating the effects of BRs including this compound .

5. Data Table: Summary of Biological Activities

6. Conclusion

This compound is a vital component in the brassinosteroid family, influencing various aspects of plant biology. Its ability to promote growth and enhance stress resistance makes it a subject of interest for agricultural applications aimed at improving crop resilience.

7. Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underlying this compound's action in plants. Investigations into its potential applications in agriculture could lead to more sustainable practices that enhance crop yields under challenging environmental conditions.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Cathasterone in plant extracts?

- Methodological Answer : this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC-MS) for precise molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing its C28-norsteroid backbone from other steroids. For quantification, calibration curves using synthetic this compound standards are recommended, with detection limits reported as low as 0.1 µg/mL in plant matrices .

| Analytical Method | Key Parameters | Sensitivity |

|---|---|---|

| HPLC-MS | C18 column, methanol-water gradient | 0.1 µg/mL |

| NMR | 600 MHz, CDCl₃ solvent, δ 0.5-5.0 ppm range | Structural ID |

Q. What is the established protocol for synthesizing this compound from plant sterols?

- Methodological Answer : this compound can be synthesized from β-sitosterol or stigmasterol via sequential oxidation and reduction steps:

Oxidation : Convert the C3 hydroxyl group to a ketone using Jones reagent.

Reduction : Hydrogenate the C5-C6 double bond with palladium catalysts.

Rearrangement : Introduce a C6-C7 double bond via acid-catalyzed dehydration.

Final oxidation : Form the C7 ketone using pyridinium chlorochromate (PCC).

Yields range from 15–25%, with purity verified via TLC and NMR .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's role in plant steroid biosynthesis pathways?

- Methodological Answer : Use isotope-labeled this compound (e.g., ¹⁴C or ²H) to trace metabolic flux in mutant Arabidopsis lines lacking key brassinosteroid biosynthesis enzymes (e.g., DWF4). Monitor rescued phenotypes (e.g., hypocotyl elongation) under controlled light/dark conditions. Pair this with RNA-seq to identify downstream genes regulated by this compound. Reference plant growth assays from Figure 5A in , where 6-deoxothis compound restored wild-type traits in dwf4 mutants .

Q. What methodological approaches reconcile contradictory data on this compound's cytotoxicity across different biological models?

- Methodological Answer : Discrepancies arise from model-specific factors:

-

In vitro : Low cytotoxicity (IC₅₀ > 500 µM) in human embryonic kidney cells due to limited membrane permeability .

-

In vivo : Dose-dependent toxicity in rats (LD₅₀ = 1000 mg/kg) linked to hepatic CYP450 metabolism generating reactive intermediates .

Recommended approach : Use 3D organoid models to bridge in vitro-in vivo gaps, and apply metabolomics to identify toxic metabolites.Model Dose Outcome Rat (oral) 800 mg/kg No adverse effects Rat (oral) 1000 mg/kg Liver/kidney damage Human kidney cells 500 µM <10% cell death

Q. How can researchers validate this compound's anti-inflammatory mechanisms in autoimmune disease models?

- Methodological Answer :

In vitro : Treat LPS-activated macrophages with this compound (10–100 µM) and measure TNF-α/IL-6 suppression via ELISA.

In vivo : Use collagen-induced arthritis (CIA) mice; administer 50 mg/kg this compound daily and quantify joint inflammation via histopathology.

Mechanistic studies : Perform ChIP-seq to assess NF-κB pathway inhibition and siRNA knockdown of this compound-targeted cytokines .

Q. What strategies optimize this compound's stability in long-term pharmacological studies?

- Methodological Answer :

- Storage : Lyophilize this compound and store at -80°C under argon to prevent oxidation.

- Formulation : Encapsulate in cyclodextrin or lipid nanoparticles to enhance aqueous solubility (logP = 3.2).

- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .

Key Research Gaps and Future Directions

- Structural analogs : Synthesize C24-substituted derivatives to improve bioavailability (e.g., fluorination at C24) .

- Ecotoxicity : Conduct longitudinal studies on soil microbiota exposed to this compound (10–100 ppm) to assess environmental impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。